7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and epigenetic modulation. The molecule features:
- Position 2: A methylsulfonyl substituent, which enhances electron-withdrawing properties and may influence target binding.
- Position 6: A carboxamide moiety, critical for hydrogen bonding with biological targets.
Properties
Molecular Formula |
C15H13N3O4S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-9-5-3-8(4-6-9)11-12-10(23-13(11)14(16)19)7-17-15(18-12)24(2,20)21/h3-7H,1-2H3,(H2,16,19) |
InChI Key |
DYLAGLMHZLHKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine Core
Starting Materials : The synthesis begins with appropriate precursors such as thiophene derivatives and pyrimidine derivatives.
Cyclization Reaction : A common method involves cyclization under acidic or basic conditions to form the thieno[3,2-d]pyrimidine structure. For instance, a mixture of thiophene and pyrimidine derivatives can be heated in a solvent like DMF (N,N-Dimethylformamide) to facilitate this transformation.
Introduction of the Methylsulfonyl Group
Reagents : The introduction of the methylsulfonyl group is typically performed using methylsulfonyl chloride or dimethyl sulfoxide (DMSO) as a sulfonating agent.
Reaction Conditions : This step may require the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures for several hours.
Attachment of the 4-Methoxyphenyl Group
Coupling Reaction : The coupling of the 4-methoxyphenyl group can be achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). This step enhances the biological activity of the compound.
Solvents and Catalysts : Common solvents for these reactions include ethanol or toluene, and catalysts such as palladium acetate are often employed.
Formation of the Carboxamide
Carboxylic Acid Activation : The carboxylic acid group can be activated using coupling reagents like HATU (1-Hydroxy-7-azabenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Reaction : The activated carboxylic acid is then reacted with an amine to form the corresponding carboxamide. This step typically requires mild heating and can be monitored via thin-layer chromatography (TLC).
Purification and Characterization
After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate the desired compound. Characterization techniques like NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are used to confirm the structure and purity of the final product.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core Formation | Thiophene derivatives, pyrimidines | Cyclization in DMF at elevated temperature |
| Methylsulfonyl Introduction | Methylsulfonyl chloride, triethylamine | Room temperature reaction |
| Coupling with 4-Methoxyphenyl | Palladium catalyst, ethanol/toluene | Requires careful monitoring |
| Carboxamide Formation | HATU/EDC, amines | Mild heating required |
| Purification | Column chromatography, recrystallization | Confirmed by NMR and MS |
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs are compared below based on core structure, substituents, and biological activity:
*Estimated via computational modeling based on substituent contributions.
Key Observations
Core Structure: Thieno[3,2-d]pyrimidine derivatives (Target, Fovinaciclib) show stronger affinity for CDKs and SIRTs compared to thieno[2,3-d]pyrimidine isomers . The pyrrolo[2,3-d]pyrimidine scaffold () exhibits distinct target profiles, emphasizing core-dependent activity .
Substituent Effects: Position 7: Cyclopentyl (Fovinaciclib) vs. 4-methoxyphenyl (Target): The latter increases lipophilicity but may reduce metabolic stability compared to saturated cyclopentyl . Position 2: Methylsulfonyl (Target) vs.
Biological Activity: Fovinaciclib’s bulky 2-substituent confers CDK9 selectivity, whereas the Target’s compact methylsulfonyl group may favor broader kinase/SIRT inhibition . Piperidinyl-methylsulfonylaminoethyl () demonstrates SIRT1 specificity, suggesting substituent size directs target selectivity .
Biological Activity
7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a methylsulfonyl moiety enhances its pharmacological profile. The molecular formula is , with a molecular weight of 284.31 g/mol.
Antibacterial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli. In a study assessing various synthesized compounds, some demonstrated MIC values as low as 62.5 µg/mL against E. coli and E. faecalis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 62.5 |
| Compound B | E. faecalis | 78.12 |
| Compound C | S. aureus | 50.0 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in treating various diseases.
In related studies, certain thieno[3,2-d]pyrimidine derivatives exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . This suggests that the compound could potentially be developed as a therapeutic agent for conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 1.13 |
| Compound F | AChE | 2.14 |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of various thieno[3,2-d]pyrimidine derivatives:
- Anticancer Activity : One study highlighted the anticancer potential of thieno[3,2-d]pyrimidines against human cancer cell lines such as HeLa and A549, showing IC50 values of 226 µg/mL and 242 µg/mL respectively .
- In Silico Studies : Computational docking studies have provided insights into the interaction mechanisms between these compounds and their biological targets, indicating favorable binding affinities that correlate with observed biological activities .
- Pharmacological Profiles : The pharmacological behavior of thieno[3,2-d]pyrimidines has been linked to their ability to interact with specific receptors and enzymes in the body, suggesting a multi-target approach in their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
